5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c13-10-5-2-1-4-9(10)8-14-11(15)6-3-7-12(16)17/h1-2,4-5H,3,6-8H2,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRZWWVHZMLUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid typically involves the reaction of 2-chlorobenzylamine with a suitable oxopentanoic acid derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
5-(Hydroxyamino)-5-oxopentanoic Acid
- Structure: Replaces the 2-chlorobenzyl group with a hydroxyamino (-NHOH) group.
- Activity : Acts as a competitive inhibitor of the glutaminase domain in glucosamine 6-phosphate synthase, with binding free energy (ΔG) values indicating strong interactions with residues like Asp123 and Arg73 .
- Comparison: The hydroxyamino group facilitates hydrogen bonding, while the 2-chlorobenzyl group in the target compound may enhance hydrophobic interactions and receptor selectivity.
5-(2-Aminophenyl)-5-oxopentanoic Acid
- Structure: Features a 2-aminophenyl substituent.
- Activity : Identified as a metabolite in carbazole degradation by Pseudomonas sp. LD2, implicating roles in microbial catabolism .
- Comparison : The aromatic amine group supports biodegradation pathways, whereas the chlorine atom in the target compound likely reduces metabolic susceptibility.
(R)-4-Benzamido-5-oxopentanoic Acid Derivatives (e.g., Lorglumide)
- Structure : Includes a benzamido group and spirocyclic moieties (e.g., 8-azaspiro[4.5]decane) .
- Activity: Potent cholecystokinin (CCK) receptor antagonists. For example, (R)-4-(3,5-dichlorobenzamido)-5-oxopentanoic acid derivatives exhibit IC₅₀ values of 2 × 10⁻⁸ M for CCK-B receptor inhibition .
- Comparison : The 2-chlorobenzyl group in the target compound may mimic dichlorobenzamido electronic effects but lacks the spirocyclic backbone critical for high receptor affinity.
5-(4-Fluorophenyl)-5-oxopentanoic Acid
- Structure : Substituted with a 4-fluorophenyl group.
- Synthesis : Prepared via Friedel-Crafts acylation .
- Physicochemical Properties : IR absorption at 1693 cm⁻¹ (COOH) and 1650 cm⁻¹ (ketone); ^1H-NMR signals at δ 2.95 (t, CH₂) and δ 7.54 (d, aromatic CH) .
- Comparison : Fluorine’s electronegativity vs. chlorine’s larger atomic radius may alter lipophilicity and dipole interactions.
Physicochemical and Spectral Properties
- Chlorine vs. Fluorine Effects: 5-[(2-Chlorobenzyl)amino]-5-oxopentanoic Acid: Chlorine’s +I (inductive) effect increases acidity of the carboxylic group (pKa ~2.5–3.0). Aromatic protons adjacent to Cl show downfield shifts in ^1H-NMR (δ 7.0–7.5). 5-(4-Fluorophenyl)-5-oxopentanoic Acid: Fluorine’s -I effect reduces acidity (pKa ~3.5–4.0). ^19F-NMR signals at ~-110 ppm .
Thermal Stability : Boc-protected analogues (e.g., NBoc-Glu-OtBu) decompose above 150°C, while free acids are stable up to 200°C .
Pharmacological Potential
- Antimicrobial Activity: While 2-methylaminoethanol derivatives exhibit MIC values of 8–64 µg/mL against S. aureus , the target compound’s chlorobenzyl group may enhance membrane penetration, though direct data are lacking.
- Enzyme Inhibition: The hydroxyamino analogue’s ΔG of -8.2 kcal/mol suggests strong binding ; chlorine’s steric bulk in the target compound may hinder active-site access.
- Receptor Antagonism : Spiroglumide derivatives achieve oral bioavailability (ID₅₀ = 24.2 mg/kg in dogs) , suggesting the target compound’s benzyl group could be optimized for similar pharmacokinetics.
Biological Activity
5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid, also known by its CAS number 866821-26-3, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C12H14ClN1O3
- Molecular Weight : 257.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies suggest that the compound may act as an enzyme inhibitor, modulating various biochemical pathways within cells. Its structural features allow it to bind effectively to target proteins, leading to alterations in their activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although more extensive research is needed to confirm these effects.
- Antioxidant Activity : Some investigations have indicated that this compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of specific metabolic enzymes | |
| Antimicrobial | Potential activity against bacteria | |
| Antioxidant | Reduction of oxidative stress markers |
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition properties of this compound revealed significant inhibitory effects on a specific enzyme involved in amino acid metabolism. The results indicated a dose-dependent response, suggesting that higher concentrations lead to increased inhibition.
Case Study 2: Antimicrobial Activity
In vitro tests assessed the antimicrobial efficacy of the compound against various bacterial strains. The results showed that the compound exhibited notable activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.
Research Findings
Recent research has focused on understanding the structure-activity relationship (SAR) of this compound. Modifications to its chemical structure have been explored to enhance its biological activity and selectivity toward desired targets.
Key Findings:
- Structural Modifications : Alterations in the chlorobenzyl group significantly impacted the compound's binding affinity to target proteins.
- Synergistic Effects : Combination studies with other therapeutic agents suggested potential synergistic effects, enhancing overall efficacy.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 5-[(2-Chlorobenzyl)amino]-5-oxopentanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. A typical approach involves reacting 5-aminolevulinic acid derivatives with 2-chlorobenzyl chloride under basic conditions (e.g., using triethylamine in anhydrous DMF). Optimization may require adjusting reaction temperature (40–60°C), solvent polarity, and stoichiometric ratios to minimize byproducts like N-alkylated impurities. Characterization via HPLC and NMR ensures purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and DEPT-135) confirms the structure, particularly the 2-chlorobenzyl moiety (δ 7.2–7.4 ppm aromatic protons) and the pentanoic acid backbone. Discrepancies in carbonyl signals (e.g., 5-oxo group at ~170 ppm in ¹³C NMR) may arise from tautomerism; variable-temperature NMR or HSQC experiments can clarify such ambiguities. Mass spectrometry (ESI-TOF) validates molecular weight .
Q. How do solubility properties influence experimental design for in vitro assays?
- Methodological Answer : The compound’s limited aqueous solubility (due to the hydrophobic 2-chlorobenzyl group) necessitates the use of co-solvents like DMSO or ethanol. For cell-based assays, maintain solvent concentrations below 0.1% to avoid cytotoxicity. Pre-formulation studies using dynamic light scattering (DLS) assess aggregation, while phosphate buffer saline (PBS) at varying pH (6.5–7.4) tests stability .
Advanced Research Questions
Q. What experimental frameworks assess the compound’s environmental persistence and degradation pathways?
- Methodological Answer : Follow OECD guidelines for hydrolysis studies (pH 3–9, 25–50°C) to evaluate stability. Use LC-MS/MS to identify degradation products (e.g., chlorobenzylamine or pentanoic acid derivatives). Ecotoxicological impact is assessed via algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity assays. Computational models (EPI Suite) predict biodegradation half-lives .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) screens against targets like aminolevulinic acid dehydratase, using the 2-chlorobenzyl group’s steric and electronic properties to evaluate binding affinity. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns. QSAR models prioritize structural modifications to enhance selectivity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies). Meta-analyses of published data should account for variables like cell line specificity (e.g., HEK293 vs. HepG2), assay pH, and metabolite interference. Dose-response curves (IC₅₀/EC₅₀) and Hill coefficients quantify potency discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
